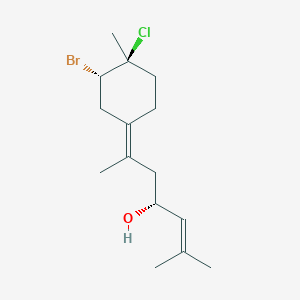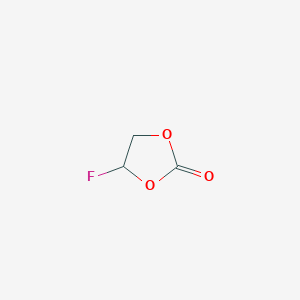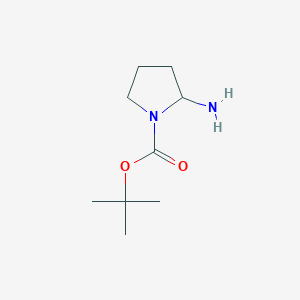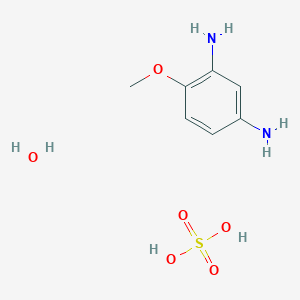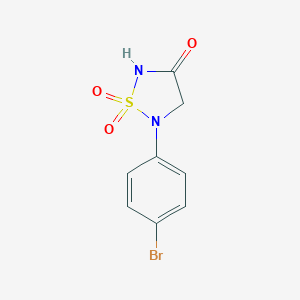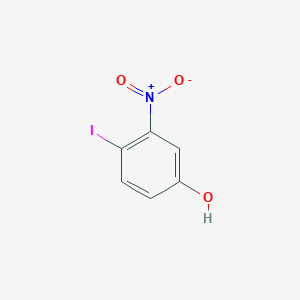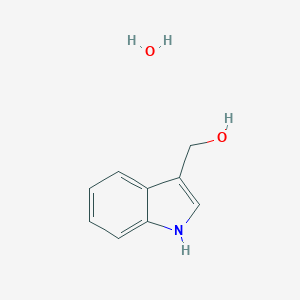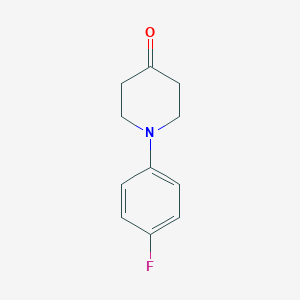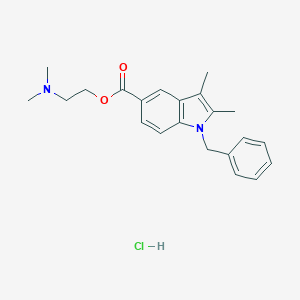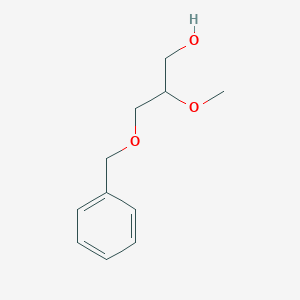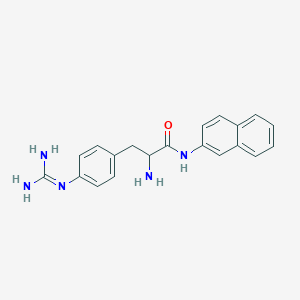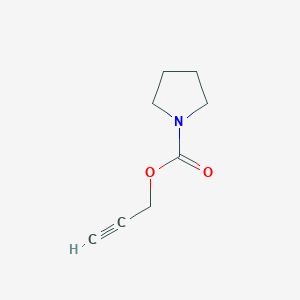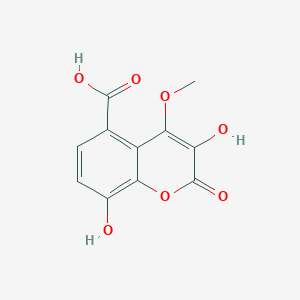
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid, also known as quercetin-5,7,3′,4′-tetramethyl ether, is a flavonoid compound that is found in various plants, including onions, apples, and tea. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
Mechanism Of Action
The mechanism of action of 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical And Physiological Effects
Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to use in animal and cell culture studies. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have a wide range of therapeutic effects, which make it a versatile compound to use in various research applications. However, one limitation of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects, and further research is needed to determine its potential use in cancer prevention and treatment.
Conclusion
In conclusion, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
Quercetin-5,7,3′,4′-tetramethyl ether can be synthesized by several methods. One of the most common methods is the reaction of quercetin with trimethylsilyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding trimethylsilyl ether. The trimethylsilyl ether can then be deprotected with tetra-n-butylammonium fluoride to yield 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether.
Scientific Research Applications
Quercetin-5,7,3′,4′-tetramethyl ether has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation-related diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects in vitro and in vivo, including inhibiting tumor cell proliferation, inducing apoptosis, and suppressing angiogenesis.
properties
CAS RN |
125124-66-5 |
|---|---|
Product Name |
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
Molecular Formula |
C11H8O7 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
3,8-dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-17-9-6-4(10(14)15)2-3-5(12)8(6)18-11(16)7(9)13/h2-3,12-13H,1H3,(H,14,15) |
InChI Key |
ZWHGKGZEJKYFFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
Canonical SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
Other CAS RN |
125124-66-5 |
synonyms |
3,8-DHMCC 3,8-dihydroxy-4-methoxy-2-oxo-2-H-1-benzopyran-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



